molecular formula C5H4ClN5O B1450835 8-Chloroguanine CAS No. 22052-03-5

8-Chloroguanine

Cat. No. B1450835
CAS RN: 22052-03-5
M. Wt: 185.57 g/mol
InChI Key: YCFWZXAEOXKNHL-UHFFFAOYSA-N
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Description

8-Chloroguanine (8-ClG) is a synthetic compound of guanine, one of the four nucleobases that make up the structure of DNA and RNA. 8-ClG is a useful reagent for a variety of applications, including the synthesis of other compounds, the study of biochemical processes, and the investigation of physiological effects. In

Scientific Research Applications

1. Role in Environmental Monitoring 8-Chloroguanine has been acknowledged for its potential role in environmental monitoring. In the context of assessing naturally and man-made organohalogens, it's seen as a pivotal component. Studies have emphasized the importance of monitoring methodologies and analysis of emission levels and environmental concentrations of compounds like 8-Chloroguanine. Such approaches help in understanding the environmental impact and risks associated with these compounds (Lecloux, 2003).

2. Understanding of Biological Activities The introduction of chlorine atoms, like in the case of 8-Chloroguanine, into biologically active molecules has been found to substantially improve intrinsic biological activities. These modifications can be pivotal for the efficacy and functionality of pharmaceuticals or crop-protection agents. Detailed studies have been conducted to understand the influence of chlorine substituents, like in 8-Chloroguanine, on the biological activity of chemicals, emphasizing the nuanced and significant role these substitutions can play (Klaus, 2000).

3. Insights into Soil and Plant Interactions The interaction of chloride, akin to the chlorine in 8-Chloroguanine, with soil and plants has been a topic of significant research. Chloride ions play a crucial role in plant physiology, acting as essential micronutrients. They are involved in osmoregulation, stabilization of membrane potential, and regulation of intracellular pH gradients. Understanding the uptake, movement, and influence of chloride within the plant system offers valuable insights into the broader implications of compounds like 8-Chloroguanine in ecological contexts (White & Broadley, 2001).

4. Exploration of Medicinal Applications 8-Hydroxyquinoline, closely related to 8-Chloroguanine, has been a significant focus in medicinal chemistry due to its broad spectrum of biological activities. This compound, and its derivatives, have been explored for their potential in treating various diseases such as cancer, HIV, and neurodegenerative disorders. The properties and applications of 8-Hydroxyquinoline provide a framework that can be extended to understand and explore the applications of 8-Chloroguanine in medicinal contexts (Gupta, Luxami, & Paul, 2021).

properties

IUPAC Name

2-amino-8-chloro-1,7-dihydropurin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN5O/c6-4-8-1-2(9-4)10-5(7)11-3(1)12/h(H4,7,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFWZXAEOXKNHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(N=C(NC1=O)N)N=C(N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40176531
Record name Guanine, 8-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40176531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloroguanine

CAS RN

22052-03-5
Record name Guanine, 8-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022052035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guanine, 8-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40176531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
81
Citations
Y Kou, MC Koag, S Lee - Molecules, 2019 - mdpi.com
Chronic inflammation is closely associated with cancer development. One possible mechanism for inflammation-induced carcinogenesis is DNA damage caused by reactive halogen …
Number of citations: 20 www.mdpi.com
C Badouard, M Masuda, H Nishino, J Cadet… - … of Chromatography B, 2005 - Elsevier
… tandem mass spectrometry, has been set-up to detect low levels of HOCl-induced nucleic acids lesions, including both ribo and 2′-deoxyribonucleoside derivatives of 8-chloroguanine…
Number of citations: 83 www.sciencedirect.com
M Madre, N Panchenko, R Zhuk, JA Geenevasen… - …, 1999 - thieme-connect.com
… The possibility to prepare 8-oxo- and 8-chloroguanine derivatives 3, 11, 12 from the same compound 2 is demonstrated. 1H and 13C NMR spectra are used to locate the sites of …
Number of citations: 7 www.thieme-connect.com
U Wölcke, NJM Birdsall, GB Brown - Tetrahedron Letters, 1969 - Elsevier
N2-acetyl-8-(N-pyridinim) guanine (Va)[W< ix0 347, 275, 243; gHa5 370, 270. sh, 248; &ax 394, 250; NMR (DMgO-de) Cli, $ ONH-7.85 7, cf. CNaCONN-7.85 7 for NE-acetyl-8-…
Number of citations: 22 www.sciencedirect.com
A Robaszkiewicz - Postepy Biochemii, 2010 - europepmc.org
… compounds lead to formation of chlorohydrins, glutathione sulfonamides, chloramines, 3- and 3,5-dichlorotyrosines and chlorinated DNA bases (8-chloroadenine, 8-chloroguanine, 5-…
Number of citations: 2 europepmc.org
M Madre, R Zhuk, N Panchenko… - Collection of …, 1996 - cccc.uochb.cas.cz
Alkylation of N2-acetyl-8-bromoguanine with α-chloroethers has been studied in DMF at room temperature in the presence of K2CO3 or without a catalyst. It has been found that N2-…
Number of citations: 0 cccc.uochb.cas.cz
J Cadet, T Douki, C Badouard, A Favier… - Oxidative damage to …, 2007 - Springer
… to 8-oxo-7,8-dihydro-2′-deoxyguanosine while HOCl reaction with cytosine, adenine and guanine led to the formation of 5-chlorocytosine, 8-chloroadenine and 8-chloroguanine …
Number of citations: 14 link.springer.com
L Kaliyeva, S Zhumagali, N Akhmetova… - … Journal of Quantum …, 2017 - Wiley Online Library
… derivatives of the nucleobases (namely 2-chloroadenine, 5-chlorocytosine, 5-chlorouracil, 6-chlorocytosine, 6-chlorothymine, 6-chlorouracil, 8-chloroadenine, and 8-chloroguanine), as …
Number of citations: 12 onlinelibrary.wiley.com
T Sawa, M Tatemichi, T Akaike, A Barbin… - Free Radical Biology and …, 2006 - Elsevier
We have developed an analytical method to quantitate urinary 8-nitroguanine, a product of nitrative nucleic acid damage caused by reactive nitrogen species such as peroxynitrite and …
Number of citations: 62 www.sciencedirect.com
S Kellner, MS DeMott, CP Cheng, BS Russell… - Nature chemical …, 2017 - nature.com
… Though it is highly unlikely that HOCl-induced nucleobase halogenation products (eg, 5-chlorocytosine, 8-chloroguanine and 8-chloroadenine) influence the oxidation of PTs by HOCl, …
Number of citations: 54 www.nature.com

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